Cas no 85933-19-3 (3-O-Methyl Carbidopa)

3-O-Methyl Carbidopa is a derivative of Carbidopa, primarily used as an intermediate in pharmaceutical synthesis. Its key advantage lies in its structural modification, which enhances metabolic stability compared to its parent compound. This property makes it valuable in research applications, particularly in studying dopaminergic pathways and drug metabolism. The methyl group at the 3-O position reduces susceptibility to enzymatic degradation, improving its utility in analytical and experimental settings. It is commonly employed in the development of Parkinson’s disease therapeutics, where precise control over dopaminergic activity is critical. The compound’s stability and specificity make it a reliable choice for advanced pharmacological investigations.
3-O-Methyl Carbidopa structure
3-O-Methyl Carbidopa structure
商品名:3-O-Methyl Carbidopa
CAS番号:85933-19-3
MF:C11H16N2O4
メガワット:240.255743026733
MDL:MFCD26142862
CID:827272
PubChem ID:329749234

3-O-Methyl Carbidopa 化学的及び物理的性質

名前と識別子

    • 3-O-Methylcarbidopa
    • 2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
    • A-Hydrazino-4-hydroxy-3-methoxy-
    • A-methylbenzenepropanoic Acid
    • A-methylhydrocinnamic Acid
    • Carbidopa Related CoMpound A
    • (RS)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid
    • Benzenepropanoic acid, α-hydrazino-4-hydroxy-3-methoxy-α-methyl- (9CI)
    • Hydrocinnamic acid, α-hydrazino-4-hydroxy-3-methoxy-α-methyl- (7CI)
    • α-Hydrazinyl-4-hydroxy-3-methoxy-α-methylbenzenepropanoic acid (ACI)
    • 3-O-Methyl Carbidopa
    • MDL: MFCD26142862
    • インチ: 1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)
    • InChIKey: CZEXQBQCMOVXGP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC1C=C(OC)C(O)=CC=1)(C)NN)O

計算された属性

  • せいみつぶんしりょう: 240.111007g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.8
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 240.111007g/mol
  • 単一同位体質量: 240.111007g/mol
  • 水素結合トポロジー分子極性表面積: 105Ų
  • 重原子数: 17
  • 複雑さ: 274
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 104.81000
  • LogP: 1.34110

3-O-Methyl Carbidopa セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

3-O-Methyl Carbidopa 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M294590-100mg
3-O-Methyl Carbidopa
85933-19-3
100mg
$ 1978.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031649-25mg
3-O-Methyl Carbidopa
85933-19-3
25mg
¥17239 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O45170-25mg
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
85933-19-3
25mg
¥17238.0 2021-09-08
Enamine
EN300-364856-1.0g
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
85933-19-3
1.0g
$0.0 2023-03-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1095517-25MG
85933-19-3
25MG
¥15211.09 2023-01-05
SHENG KE LU SI SHENG WU JI SHU
sc-482750-10mg
3-O-Methyl Carbidopa,
85933-19-3
10mg
¥3234.00 2023-09-05
TRC
M294590-50mg
3-O-Methyl Carbidopa
85933-19-3
50mg
$ 1085.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-482750-10 mg
3-O-Methyl Carbidopa,
85933-19-3
10mg
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-482750A-25mg
3-O-Methyl Carbidopa,
85933-19-3
25mg
¥6265.00 2023-09-05
A2B Chem LLC
AH90326-25mg
3-O-Methylcarbidopa
85933-19-3
25mg
$788.00 2024-04-19

3-O-Methyl Carbidopa 関連文献

3-O-Methyl Carbidopaに関する追加情報

3-O-Methyl Carbidopa: A Comprehensive Overview

3-O-Methyl Carbidopa, also known by its CAS number CAS No. 85933-19-3, is a compound that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound is a derivative of carbidopa, which is well-known for its role as a decarboxylase inhibitor, commonly used in the treatment of Parkinson's disease. The methyl group substitution at the 3-O position introduces unique properties that have been extensively studied to understand its potential therapeutic applications.

The synthesis of 3-O-Methyl Carbidopa involves a series of chemical transformations that ensure the stability and bioavailability of the compound. Recent advancements in synthetic methodologies have allowed for more efficient and scalable production processes, making it easier to conduct large-scale studies and clinical trials. Researchers have also explored the stereochemistry of this compound, which plays a crucial role in its pharmacokinetic profile and therapeutic efficacy.

In terms of pharmacokinetics, 3-O-Methyl Carbidopa exhibits distinct absorption, distribution, metabolism, and excretion patterns compared to its parent compound, carbidopa. Studies have shown that the methyl group substitution enhances the compound's stability in vivo, leading to improved bioavailability. This modification has been hypothesized to reduce the risk of adverse effects associated with traditional carbidopa therapy, such as nausea and vomiting.

The therapeutic potential of 3-O-Methyl Carbidopa extends beyond its role as a decarboxylase inhibitor. Recent research has explored its potential as a neuroprotective agent, particularly in models of Parkinson's disease. Preclinical studies have demonstrated that this compound can modulate dopaminergic pathways and reduce oxidative stress, suggesting its potential as a disease-modifying agent.

In addition to its pharmacological properties, 3-O-Methyl Carbidopa has been studied for its interactions with other drugs. Understanding these interactions is critical for optimizing treatment regimens and minimizing adverse effects. For instance, studies have investigated the impact of concomitant administration with levodopa, a common treatment for Parkinson's disease, on drug efficacy and safety profiles.

The development of 3-O-Methyl Carbidopa as a therapeutic agent has also raised questions about its long-term safety and tolerability. Clinical trials are currently underway to assess these aspects in greater detail. Early findings suggest that this compound may offer a favorable safety profile compared to existing therapies, but further research is needed to confirm these observations.

In conclusion, 3-O-Methyl Carbidopa, with its CAS number CAS No. 85933-19-3, represents an exciting advancement in the field of neuropharmacology. Its unique chemical properties, combined with promising preclinical and clinical data, position it as a potential breakthrough in the treatment of Parkinson's disease and related neurological disorders. As research continues to unfold, this compound holds great promise for improving the lives of patients worldwide.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd